4-Bromo-2-chloro-5-fluorophenol chemical properties
4-Bromo-2-chloro-5-fluorophenol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-chloro-5-fluorophenol
Introduction: 4-Bromo-2-chloro-5-fluorophenol is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring three distinct halogen atoms (F, Cl, Br) and a hydroxyl group on a benzene ring—renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical modifications, providing a powerful scaffold for constructing novel pharmaceutical agents. The presence of fluorine can enhance metabolic stability and binding affinity, the chlorine atom modifies electronic properties and lipophilicity, the bromine atom serves as a key handle for cross-coupling reactions, and the phenolic hydroxyl group offers a site for etherification and esterification. This guide provides a comprehensive overview of the known and predicted chemical properties, spectroscopic signatures, reactivity, and synthetic applications of this compound.
Physicochemical and Structural Properties
4-Bromo-2-chloro-5-fluorophenol (CAS No. 1036383-21-7) is a complex phenol derivative whose properties are dictated by the interplay of its varied substituents.[1] While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized and predicted based on supplier data and established chemical principles.
Table 1: Core Physicochemical Properties of 4-Bromo-2-chloro-5-fluorophenol
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-Bromo-2-chloro-5-fluorophenol | N/A |
| CAS Number | 1036383-21-7 | [1][2][3] |
| Molecular Formula | C₆H₃BrClFO | [1][2][4] |
| Molecular Weight | 225.44 g/mol | [1][2][4] |
| Monoisotopic Mass | 223.9040 Da | [4] |
| Physical Form | Liquid (at room temperature) | [2] |
| Predicted LogP | 2.94720 | [4] |
| SMILES | OC1=CC(F)=C(Br)C=C1Cl | [3] |
| InChI | 1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | [2] |
| InChIKey | DBZOBXATIIXRPE-UHFFFAOYSA-N | [2] |
Note: Properties such as boiling point, melting point, and density are not yet reported in publicly available literature.
Spectroscopic Data Analysis (Predicted)
While verified spectra for 4-Bromo-2-chloro-5-fluorophenol are not publicly available, its spectroscopic characteristics can be reliably predicted based on the analysis of its structural isomers and the known effects of its substituents.[5][6][7][8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons.
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H-3 Proton: This proton is ortho to the chlorine and meta to the bromine and hydroxyl groups. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). Its chemical shift will be downfield, likely in the range of 7.1-7.4 ppm .
-
H-6 Proton: This proton is ortho to the hydroxyl and chlorine groups and meta to the fluorine. It will also appear as a doublet due to coupling with the fluorine atom (⁴JHF). Its chemical shift is anticipated to be in the region of 7.0-7.3 ppm .
-
-OH Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically appearing between 5.0-6.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observable.
-
C-1 (C-OH): Expected around 150-155 ppm , with a doublet splitting due to coupling with fluorine (²JCF).
-
C-2 (C-Cl): Expected in the 120-125 ppm range, also showing a doublet from fluorine coupling (³JCF).
-
C-3 (C-H): Expected around 115-120 ppm , with a significant doublet splitting (²JCF).
-
C-4 (C-Br): Expected around 110-115 ppm .
-
C-5 (C-F): This carbon will show the largest C-F coupling constant (¹JCF) and is expected to appear in the 155-160 ppm range.
-
C-6 (C-H): Expected around 118-123 ppm , with a small doublet splitting (³JCF).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ .
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ .
-
C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ .
-
C-F Stretch: A strong, characteristic band in the 1100-1200 cm⁻¹ region.
-
C-Cl Stretch: A band in the 700-850 cm⁻¹ range.
-
C-Br Stretch: A band typically found between 500-650 cm⁻¹ .
Mass Spectrometry
The mass spectrum will show a distinct molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks for the molecular ion at m/z 224, 226, and 228.
Reactivity and Synthetic Potential
The reactivity of 4-Bromo-2-chloro-5-fluorophenol is multifaceted, offering several avenues for synthetic modification. The hydroxyl group and the carbon-bromine bond are the primary sites of reaction.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution, though the existing substitution pattern limits further reactions on the ring.[11] Its primary utility lies in nucleophilic reactions.
-
Etherification (Williamson Synthesis): The phenolic proton can be readily deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which can then be alkylated with various alkyl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters.
Reactions at the Carbon-Bromine Bond
The C-Br bond is the most versatile site for constructing carbon-carbon and carbon-heteroatom bonds, making this molecule a valuable substrate for transition-metal-catalyzed cross-coupling reactions.[12]
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.
The diagram below illustrates the key synthetic transformations available for this scaffold.
Caption: Key synthetic transformations of 4-Bromo-2-chloro-5-fluorophenol.
Proposed Synthesis Methodology
The workflow for this proposed synthesis is outlined below.
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